

SR19881: A Preliminary Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR19881	
Cat. No.:	B15544550	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent synthetic molecule identified as a dual agonist for the Estrogen-Related Receptor Gamma (ERRy) and Estrogen-Related Receptor Beta (ERR β). This document provides a summary of the currently available pharmacological data for **SR19881**. Due to the limited public availability of in-depth studies specifically on **SR19881**, this guide also furnishes a detailed overview of the pharmacological context of its molecular targets, ERRy and ERR β , including their signaling pathways and established experimental protocols for their characterization. This information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of dual ERRy/ERR β agonists.

Introduction to SR19881

SR19881 is a research chemical with the following identifiers:

• CAS Number: 2213490-89-0

Molecular Formula: C19H24N2O2

Molecular Weight: 312.41 g/mol

It is characterized as a potent dual agonist of Estrogen-Related Receptor Gamma (ERRγ) and Estrogen-Related Receptor Beta (ERRβ).



Quantitative Pharmacological Data

The primary quantitative data available for **SR19881** pertains to its potency as a dual agonist for ERRγ and ERRβ. The half-maximal effective concentrations (EC50) are summarized in the table below.

Target	Agonist/Antagonist	EC50 (μM)
ERRy	Agonist	0.39
ERRβ	Agonist	0.63

Data sourced from commercially available research chemical suppliers.

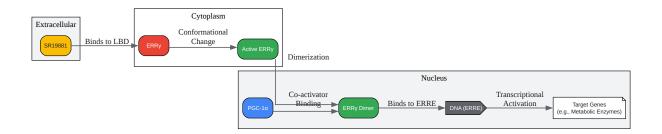
Signaling Pathways of ERRy and ERRB

As a dual agonist, **SR19881** is expected to modulate the signaling pathways downstream of both ERRγ and ERRβ. These orphan nuclear receptors are constitutively active and play crucial roles in regulating gene expression related to cellular metabolism, mitochondrial biogenesis, and cellular differentiation.

ERRy Signaling Pathway

ERRy is a key regulator of cellular energy metabolism. Its activation by an agonist like **SR19881** would likely influence the transcription of genes involved in metabolic processes.



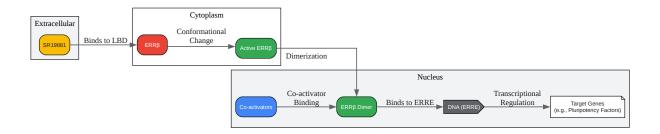


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ERRy Signaling Pathway Activation by SR19881.

ERR Signaling Pathway

ERR β is involved in maintaining pluripotency in stem cells and has roles in the development of the placenta and retina. Agonism of ERR β by **SR19881** could impact these cellular processes.



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ERRβ Signaling Pathway Activation by **SR19881**.

Experimental Protocols

While specific experimental protocols for **SR19881** are not publicly available, the following are standard methodologies used to characterize the activity of ERRy and ERRß agonists.

In Vitro Assays

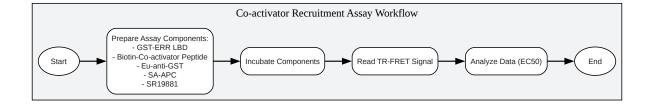
4.1.1. Ligand Binding Assay

- Objective: To determine the binding affinity of **SR19881** to ERRy and ERRβ.
- Method: A competitive binding assay using a radiolabeled ligand (e.g., ³H-GSK5182 for ERRy) and purified ERRy/β ligand-binding domain (LBD). The assay measures the displacement of the radioligand by increasing concentrations of SR19881.
- Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value.

4.1.2. Co-activator Recruitment Assay

- Objective: To assess the ability of SR19881 to promote the interaction between ERRy/β and a co-activator peptide.
- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This involves a GST-tagged ERRγ/β LBD, a biotinylated co-activator peptide (e.g., from PGC-1α), and europium-labeled anti-GST antibody and streptavidinallophycocyanin.
- Data Analysis: The FRET signal is proportional to the extent of co-activator recruitment, and EC50 values can be determined.





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Workflow for a TR-FRET Co-activator Recruitment Assay.

4.1.3. Reporter Gene Assay

- Objective: To measure the transcriptional activity of ERRy/β in a cellular context in response to SR19881.
- Method: Cells (e.g., HEK293T) are co-transfected with a plasmid expressing full-length ERRγ or ERRβ and a reporter plasmid containing a luciferase gene under the control of an ERR response element (ERRE). Cells are then treated with varying concentrations of SR19881.
- Data Analysis: Luciferase activity is measured, and dose-response curves are generated to determine EC50 values.

In Vivo Assays

- Objective: To evaluate the physiological effects of **SR19881** in a living organism.
- Method: Administration of SR19881 to animal models (e.g., mice) to study its effects on
 metabolic parameters (e.g., glucose tolerance, insulin sensitivity, oxygen consumption), gene
 expression in target tissues (e.g., liver, muscle), and other relevant physiological readouts.
- Data Analysis: Statistical analysis of the differences between SR19881-treated and vehicletreated groups.



Conclusion and Future Directions

SR19881 is a valuable tool for investigating the dual roles of ERRy and ERRβ in health and disease. Its potency as a dual agonist suggests potential therapeutic applications in metabolic disorders, and other conditions where ERRy and ERRβ signaling is implicated. However, a comprehensive understanding of its pharmacological profile, including selectivity, pharmacokinetics, and in vivo efficacy, requires further investigation through dedicated studies. The publication of peer-reviewed research on **SR19881** is eagerly awaited by the scientific community.

Disclaimer: **SR19881** is a research chemical and is not intended for human or veterinary use. The information provided in this document is for scientific and research purposes only.

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